4-(3,5-Dimethyl-1-adamantyl)phenol
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Overview
Description
4-(3,5-Dimethyl-1-adamantyl)phenol is a compound that belongs to the class of adamantane derivatives Adamantane is a hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dimethyl-1-adamantyl)phenol typically involves the reaction of 1-bromo-3,5-dimethyladamantane with phenol. The reaction is carried out at a temperature of 120°C for 12 hours. After the reaction is complete, the mixture is cooled to room temperature, and the product is precipitated by adding hot water. The precipitate is then filtered, washed with hot water, and vacuum dried to obtain the final product with a yield of 75% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and implementing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dimethyl-1-adamantyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced forms.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like bromine (Br2) for halogenation, nitric acid (HNO3) for nitration, and sulfuric acid (H2SO4) for sulfonation are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated, nitrated, or sulfonated derivatives of this compound.
Scientific Research Applications
4-(3,5-Dimethyl-1-adamantyl)phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(3,5-Dimethyl-1-adamantyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds and participate in various chemical interactions, while the adamantyl group provides structural stability and enhances the compound’s ability to interact with hydrophobic regions of target molecules. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
4-(3,5-Dimethyl-1-adamantyl)phenol can be compared with other adamantane derivatives, such as:
1-Adamantylphenol: Similar structure but lacks the dimethyl groups, which can affect its reactivity and applications.
1,3-Bis(4-aminophenyl)adamantane: Contains amino groups instead of the phenol group, leading to different chemical properties and applications.
1,3-Bis(3,5-dimethyl-4-aminophenyl)adamantane: Similar to this compound but with amino groups, used in the synthesis of polyimides and other advanced materials.
Properties
IUPAC Name |
4-(3,5-dimethyl-1-adamantyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O/c1-16-7-13-8-17(2,10-16)12-18(9-13,11-16)14-3-5-15(19)6-4-14/h3-6,13,19H,7-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSBXJSZMPALGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C4=CC=C(C=C4)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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